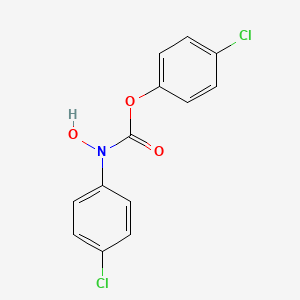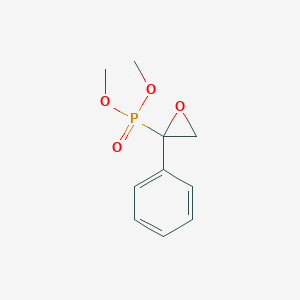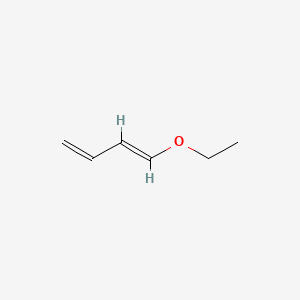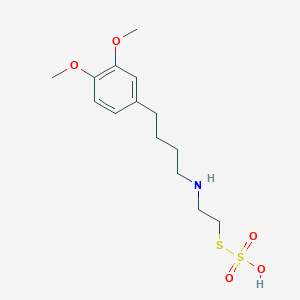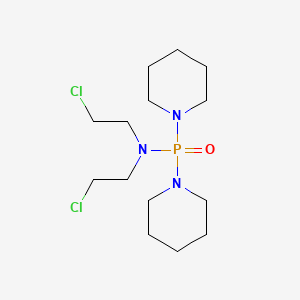![molecular formula C7H18SSi B14706704 Silane, [(1,1-dimethylethyl)thio]trimethyl- CAS No. 14483-67-1](/img/structure/B14706704.png)
Silane, [(1,1-dimethylethyl)thio]trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, [(1,1-dimethylethyl)thio]trimethyl- is a chemical compound with the molecular formula C9H20OSSi. It is a type of organosilicon compound, which means it contains silicon atoms bonded to organic groups. This compound is known for its unique properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(1,1-dimethylethyl)thio]trimethyl- typically involves the reaction of trimethylchlorosilane with tert-butylthiol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
(CH3)3SiCl+(CH3)3CSH→(CH3)3SiSCH2C(CH3)3+HCl
Industrial Production Methods
In industrial settings, the production of Silane, [(1,1-dimethylethyl)thio]trimethyl- may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The process is carefully controlled to ensure the desired product is obtained with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, [(1,1-dimethylethyl)thio]trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form simpler silane derivatives.
Substitution: The thiol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler silane derivatives.
Substitution: Various organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
Silane, [(1,1-dimethylethyl)thio]trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of Silane, [(1,1-dimethylethyl)thio]trimethyl- involves its ability to form stable bonds with various substrates. The silicon atom in the compound can form strong covalent bonds with other elements, making it a versatile reagent in chemical reactions. The thiol group can also participate in nucleophilic substitution reactions, adding to its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Silane, [(1,1-dimethylethyl)thio]ethenyl]oxy]trimethyl-
- Silane, [(1,1-dimethylethyl)thio]-3-methyl-1-butenyl]oxy]trimethyl-
- Silane, [(1,1-dimethylethyl)thio]-1-butenyl]oxy]trimethyl-
Uniqueness
Silane, [(1,1-dimethylethyl)thio]trimethyl- is unique due to its specific combination of a silane group with a tert-butylthiol group. This combination imparts unique reactivity and stability, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
14483-67-1 |
|---|---|
Formule moléculaire |
C7H18SSi |
Poids moléculaire |
162.37 g/mol |
Nom IUPAC |
tert-butylsulfanyl(trimethyl)silane |
InChI |
InChI=1S/C7H18SSi/c1-7(2,3)8-9(4,5)6/h1-6H3 |
Clé InChI |
WMQYMGMUQAKCPZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)S[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


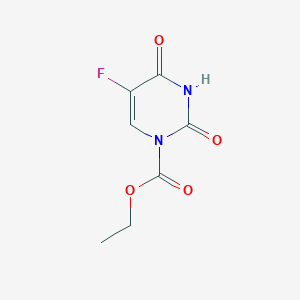
![N-{3-[(E)-Phenyldiazenyl]phenyl}acetamide](/img/structure/B14706628.png)
![Methyl 3-amino-4-[[2-(4-nitrophenoxy)-2-oxoethyl]amino]-4-oxobutanoate;hydrobromide](/img/structure/B14706636.png)
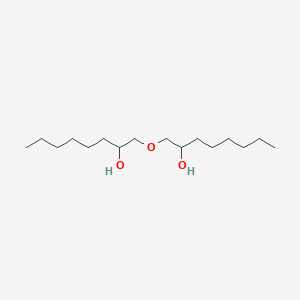
![1-Phenyl-3-[4-(propan-2-yl)phenyl]-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14706655.png)
